![molecular formula C10H6F3N3S B3042270 4-Mercapto-2-(pyrid-3-yl)-6-(trifluoromethyl)pyrimidine CAS No. 541550-01-0](/img/structure/B3042270.png)
4-Mercapto-2-(pyrid-3-yl)-6-(trifluoromethyl)pyrimidine
Overview
Description
4-Mercapto-2-(pyrid-3-yl)-6-(trifluoromethyl)pyrimidine, also known as 4-MPT, is a small molecule that has been studied extensively in recent years due to its various applications in scientific research. 4-MPT is a heterocyclic compound containing both sulfur and nitrogen atoms, and is a member of the mercaptopyrimidine family. 4-MPT has been used in a variety of scientific research applications, ranging from drug discovery to materials science. In
Scientific Research Applications
Antimicrobial Applications
4-Mercapto-2-(pyrid-3-yl)-6-(trifluoromethyl)pyrimidine and its derivatives have been studied for their antimicrobial activities. New pyrimidine derivatives synthesized through electrochemical oxidation showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria strains (Khan et al., 2018).
Synthesis of Novel Derivatives
The compound has been used in the synthesis of novel pyrimidine derivatives. For instance, derivatives synthesized via the Biginelli reaction were characterized using various spectroscopic methods, indicating the compound's utility in organic synthesis (Bhuva et al., 2014).
Formation of Complexes
2-Mercapto-2-(pyrid-3-yl)-6-(trifluoromethyl)pyrimidine has been used in the formation of complexes, as demonstrated in studies involving the stabilization of poly-iodides. The reaction with hydroiodic or hydrochloric acids led to the formation of complexes with interesting structural properties (Owczarzak et al., 2012).
Biological Evaluation
Derivatives of this compound have been prepared for biological evaluation. For example, novel Mercaptopyrimidine derivatives were synthesized, revealing promising antimicrobial activities (Sayed et al., 2008).
Pharmaceutical Applications
While information related to drug use, dosage, and side effects is excluded, the compound and its derivatives have been investigated for potential pharmaceutical applications, particularly in the field of antimicrobial and anti-inflammatory agents (Alagarsamy et al., 2007).
Structural Analysis
The compound has also been the subject of structural and vibrational studies. Molecular vibrations of derivatives like 2-mercapto pyrimidine were investigated using spectroscopic techniques, providing insights into their structural characteristics (Krishnakumar & Xavier, 2006).
properties
IUPAC Name |
2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3S/c11-10(12,13)7-4-8(17)16-9(15-7)6-2-1-3-14-5-6/h1-5H,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLMMZHJVCTAFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=S)C=C(N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Mercapto-2-(pyrid-3-yl)-6-(trifluoromethyl)pyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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